2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Descripción
Historical Context of 1,2,4-Triazine Derivatives in Medicinal Chemistry
The 1,2,4-triazine nucleus has been a cornerstone of medicinal chemistry since the mid-20th century, with early applications in antiviral and antibacterial agents. The scaffold’s synthetic flexibility and capacity for hydrogen bonding enabled its rapid adoption in structure-activity relationship (SAR) studies. A pivotal advancement emerged in the 2010s with the rational design of 1,2,4-triazine-based adenosine A2A receptor antagonists, such as compound 4k (pKi = 8.46), which demonstrated efficacy in Parkinson’s disease models by enhancing dopamine D2 receptor signaling. Concurrently, neuroprotective triazine derivatives were shown to mitigate oxidative stress in neuronal cells, reducing caspase-3 activation and NF-κB signaling by 40–60% at 10 μM concentrations. These breakthroughs underscored the scaffold’s dual utility in central nervous system (CNS) disorders and cellular stress modulation.
The incorporation of sulfhydryl and acetamide groups into triazine derivatives, as seen in the subject compound, reflects evolutionary refinements to improve target selectivity and pharmacokinetic profiles. For instance, piperazine-amidated triazines exhibited IC50 values of 12–18 μM against MCF-7 breast cancer cells, surpassing cisplatin in apoptosis induction. Such innovations positioned 1,2,4-triazines as multifunctional platforms for addressing complex pathologies.
Significance in Contemporary Drug Discovery
In modern drug discovery, this compound exemplifies three strategic design principles:
- Targeted Substituent Engineering : The benzyl group at position 6 and 3-methylphenyl acetamide moiety likely enhance hydrophobic interactions with protein binding pockets, analogous to the 5,6-diphenyltriazine derivatives that achieved subnanomolar A2A receptor affinity (KD = 3.45 × 10−9 M).
- Metabolic Stability Optimization : The sulfanyl linker may reduce oxidative metabolism, addressing limitations observed in early triazines with rat liver microsome half-lives <30 minutes.
- Dual Pharmacophoric Integration : Combining the triazine core with acetamide and sulfanyl groups mirrors the bifunctional design of anticancer triazine-piperazine conjugates, which increased cytotoxicity 3-fold compared to monomeric analogs.
Recent patent analyses reveal that 38% of triazine-based drug candidates in clinical trials feature sulfhydryl or amide substituents, validating the subject compound’s structural rationale.
Research Objectives and Scope
Current investigations of this compound prioritize three objectives:
1.3.1. Synthesis and Structural Characterization
Developing regioselective routes to install the sulfanyl-acetamide side chain while preserving the 4-amino and 5-keto groups, which are critical for hydrogen bonding with biological targets. Key challenges include avoiding N-alkylation side reactions during acetamide coupling.
1.3.2. Biological Activity Profiling
Initial screening should assess:
- Adenosine receptor subtype affinity (A1, A2A, A2B, A3) using radioligand displacement assays
- Neuroprotective effects via H2O2-induced oxidative stress models in PC12 cells
- Antiproliferative activity against MCF-7 and other cancer cell lines
1.3.3. Structure-Activity Relationship (SAR) Elucidation
Systematic variation of substituents will identify critical pharmacophoric elements. For example:
This structured approach aligns with successful optimization campaigns for triazine derivatives, such as the 100-fold potency improvement achieved by introducing a 3-CF3 group in compound 4k .
Propiedades
IUPAC Name |
2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-13-6-5-9-15(10-13)21-17(25)12-27-19-23-22-16(18(26)24(19)20)11-14-7-3-2-4-8-14/h2-10H,11-12,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGCRTUFMZHTPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide (CAS Number: 886965-71-5) is a derivative of the triazine family and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A triazine ring , which is known for its pharmacological properties.
- An amino group that may contribute to its biological activity.
- A sulfanyl group , which can enhance the compound's reactivity and interactions with biological targets.
The molecular formula is with a molecular weight of 384.46 g/mol. Its structural complexity suggests multiple points of interaction with biological systems.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- Inhibition of Bacterial Growth : Studies have shown that related triazine derivatives possess antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were found to be comparable to established antibiotics like kanamycin .
- Mechanism of Action : The antibacterial activity is often attributed to the inhibition of key bacterial enzymes involved in fatty acid synthesis, such as ecKAS III. For instance, one derivative demonstrated an IC50 of 5.6 µM against this target enzyme .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazine derivatives. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the aromatic rings enhances antibacterial potency. Conversely, substituents that increase steric hindrance or reduce lipophilicity tend to diminish activity .
| Compound | Target Enzyme | IC50 (µM) | Antibacterial Activity |
|---|---|---|---|
| Compound A | ecKAS III | 5.6 | Strong against E. coli |
| Compound B | ecKAS III | 17.1 | Moderate against S. aureus |
| Compound C | ecKAS III | 32.0 | Weak against P. aeruginosa |
Case Studies
Several case studies highlight the compound's potential:
- In Vitro Studies : In a study assessing various triazine derivatives, one compound showed significant activity against Bacillus subtilis with an MIC of 12 µg/mL, suggesting that modifications to the triazine core can lead to improved efficacy against Gram-positive bacteria .
- Comparative Analysis : A comparative study of similar compounds revealed that those with a sulfanyl moiety exhibited enhanced antimicrobial activities compared to their non-sulfanyl counterparts, indicating the importance of this functional group in enhancing biological interactions.
Aplicaciones Científicas De Investigación
The compound features a triazine ring fused with a thioether linkage, which is significant for its biological activity. The presence of the amino group and the benzyl moiety enhances its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide exhibit promising anticancer properties. For instance, derivatives containing the triazine ring have shown cytotoxic effects against various cancer cell lines including HCT-116 and MCF-7, with IC₅₀ values ranging from 3.6 µM to 11 µM . The structure-activity relationship (SAR) studies reveal that modifications on the benzyl group significantly influence the anticancer efficacy.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated that certain derivatives displayed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups was found to enhance the antibacterial activity .
Neuroprotective Effects
Research has indicated potential neuroprotective effects of triazine derivatives in models of neurodegenerative diseases. Compounds with similar structures have exhibited anticonvulsant properties in animal models, suggesting a role in managing neurological disorders .
Study 1: Anticancer Evaluation
In a study conducted by Evren et al., various triazine derivatives were synthesized and tested for their anticancer activity against human lung adenocarcinoma cells (A549). Among the tested compounds, those with specific substitutions on the triazine ring showed significant apoptosis induction compared to standard treatments like cisplatin .
Study 2: Antimicrobial Assessment
A comprehensive evaluation of antimicrobial activity was performed on a series of triazine derivatives. The results indicated that certain compounds exhibited MIC values comparable to established antibiotics, indicating their potential as new antimicrobial agents .
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
The following comparison focuses on structural variations in the triazinone core and acetamide side chain, emphasizing substituent effects on physicochemical and pharmacological properties.
Triazinone Core Modifications
- Key Insight : The benzyl group in the target compound introduces greater hydrophobicity compared to methyl analogs, which could enhance tissue penetration but reduce aqueous solubility. Nitrobenzyl derivatives (e.g., ) may exhibit altered electronic profiles, influencing reactivity and metabolic pathways.
Acetamide Side Chain Variations
- Key Insight : The 3-methylphenyl group in the target compound offers a balance between solubility and receptor engagement. Bulkier substituents (e.g., 4-isopropylphenyl in ) may enhance target binding but reduce bioavailability due to decreased solubility.
Implications for Drug Design
- Lipophilicity vs. Solubility : The benzyl group in the target compound may necessitate formulation adjustments (e.g., prodrug strategies) to mitigate poor solubility.
- Steric Effects : Analogous compounds with ortho-substituted aryl groups (e.g., 2,4-dimethylphenyl in ) could exhibit reduced off-target interactions due to restricted rotation.
Q & A
Q. What are the optimal synthetic routes for 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide, and how can reaction efficiency be improved?
Methodological Answer: The synthesis involves multi-step reactions, including triazine ring formation, sulfanyl-acetamide coupling, and benzyl group introduction. To optimize yield and purity:
- Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions .
- Employ HPLC-MS for real-time monitoring of intermediates.
- Purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to resolve structurally similar byproducts .
Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry of the triazinone core .
- NMR spectroscopy : Use - and -NMR to verify substituent positions (e.g., benzyl group orientation, acetamide linkage) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula and detect trace impurities (<0.1%) .
Q. How can researchers assess the compound’s stability under experimental storage conditions?
Methodological Answer:
- Conduct accelerated stability studies by exposing the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light for 4–12 weeks.
- Monitor degradation via TLC and UV-Vis spectroscopy (λ = 250–300 nm for triazinone absorbance) .
- Store lyophilized samples in argon-filled vials at -20°C to minimize hydrolysis of the sulfanyl group .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Perform density functional theory (DFT) calculations to map electron density at the triazinone ring and sulfanyl group, predicting reactive sites .
- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., bacterial dihydrofolate reductase) .
- Validate predictions via QSAR models trained on bioactivity data from structurally analogous compounds (e.g., furan-substituted triazinones) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardize assay protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., methotrexate for DHFR inhibition) .
- Perform metabolite profiling (LC-MS/MS) to identify species-specific metabolic inactivation pathways .
- Compare crystal structures of protein-ligand complexes to assess binding mode variations due to substituent flexibility .
Q. How can the contributions of individual functional groups (e.g., benzyl, sulfanyl) to bioactivity be experimentally isolated?
Methodological Answer:
- Synthesize deletion analogs (e.g., replace benzyl with methyl or hydrogen) and test activity in enzyme inhibition assays .
- Use isotopic labeling (e.g., in the sulfanyl group) to track bond cleavage during metabolic studies .
- Conduct surface plasmon resonance (SPR) to measure binding kinetics of modified analogs to target proteins .
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR-Cas9 knockout models : Delete putative target genes (e.g., DHFR) in cell lines to confirm on-target effects .
- Transcriptomic profiling (RNA-seq): Identify differentially expressed pathways post-treatment .
- In vivo imaging (e.g., PET with -labeled analogs) to monitor biodistribution and target engagement in animal models .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Prepare nanoparticle formulations using PLGA or liposomes to enhance dispersibility .
- Use co-solvents (e.g., DMSO ≤0.1% v/v) with surfactants (e.g., Tween-80) to stabilize colloidal suspensions .
- Derivatize with polar groups (e.g., PEGylation) while monitoring for activity loss via SAR studies .
Data Analysis & Experimental Design
Q. What statistical approaches are critical for analyzing dose-response data with high variability?
Methodological Answer:
- Apply non-linear regression models (e.g., four-parameter logistic curve) to calculate IC values, using tools like GraphPad Prism .
- Use ANOVA with Tukey’s post hoc test to compare treatment groups, ensuring p < 0.05 significance thresholds .
- Account for batch effects via mixed-effects modeling if using multiple compound synthesis lots .
Q. How can conflicting crystallographic and computational binding pose hypotheses be reconciled?
Methodological Answer:
- Perform molecular dynamics (MD) simulations (≥100 ns) to assess ligand flexibility and protein conformational changes .
- Validate with mutagenesis studies (e.g., alanine scanning of binding pocket residues) .
- Re-refine X-ray data with PHENIX to check for omitted solvent molecules or alternate conformations .
Safety & Compliance
Q. What safety protocols are essential when handling this compound in vitro and in vivo?
Methodological Answer:
- In vitro : Use fume hoods for powder handling; neutralize waste with 10% sodium bicarbonate before disposal .
- In vivo : Conduct acute toxicity studies in rodents (OECD 423) to establish LD and MTD .
- Monitor for sulfhydryl-reactive metabolite formation via glutathione depletion assays in hepatocytes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
